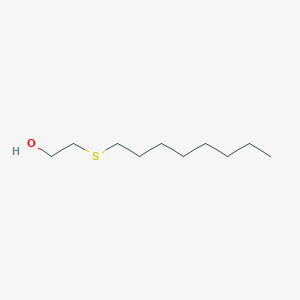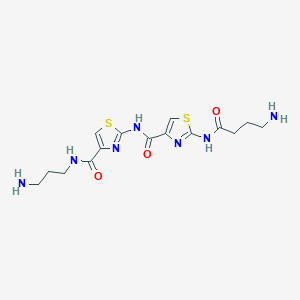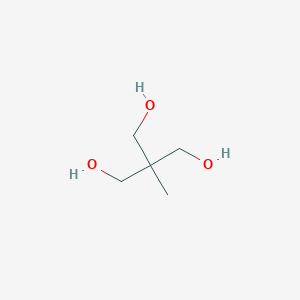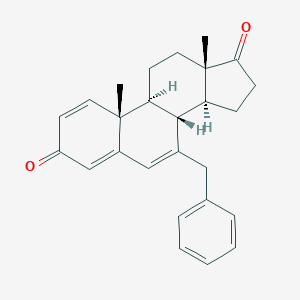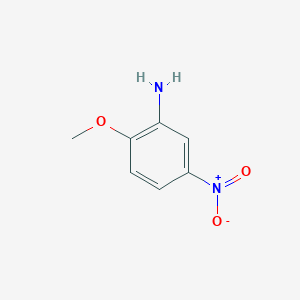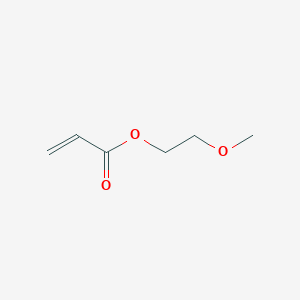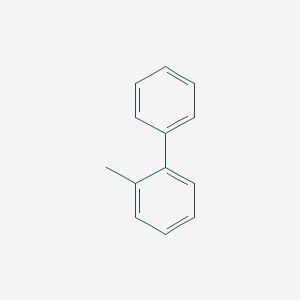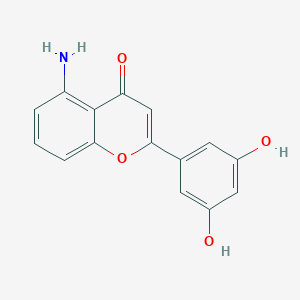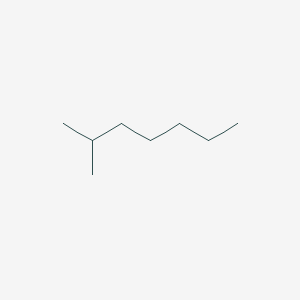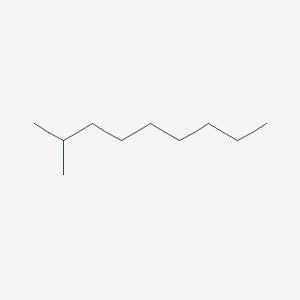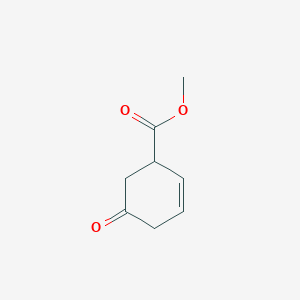
Methyl 5-oxocyclohex-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxocyclohex-2-ene-1-carboxylate, also known as MOC, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. MOC is a cyclic enol ether that can be synthesized through various methods.
Mécanisme D'action
Methyl 5-oxocyclohex-2-ene-1-carboxylate is a cyclic enol ether that can undergo various reactions, including nucleophilic addition and cyclization. The mechanism of action of Methyl 5-oxocyclohex-2-ene-1-carboxylate depends on the specific reaction it undergoes. For example, Methyl 5-oxocyclohex-2-ene-1-carboxylate can act as a dienophile in the Diels-Alder reaction, where it reacts with a diene to form a cycloadduct.
Effets Biochimiques Et Physiologiques
Methyl 5-oxocyclohex-2-ene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Methyl 5-oxocyclohex-2-ene-1-carboxylate can inhibit the growth of cancer cells and bacteria. Methyl 5-oxocyclohex-2-ene-1-carboxylate has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-oxocyclohex-2-ene-1-carboxylate has several advantages for lab experiments, including its high yield synthesis methods and its potential applications in the synthesis of various compounds. However, Methyl 5-oxocyclohex-2-ene-1-carboxylate has some limitations, including its instability and its potential toxicity.
Orientations Futures
There are several future directions for the study of Methyl 5-oxocyclohex-2-ene-1-carboxylate. One direction is to explore its potential applications in catalysis and material science. Another direction is to study its biochemical and physiological effects in more detail. Additionally, the development of new synthesis methods for Methyl 5-oxocyclohex-2-ene-1-carboxylate could lead to the discovery of new compounds with potential applications in various fields.
Applications De Recherche Scientifique
Methyl 5-oxocyclohex-2-ene-1-carboxylate has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. Methyl 5-oxocyclohex-2-ene-1-carboxylate has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
134241-95-5 |
|---|---|
Nom du produit |
Methyl 5-oxocyclohex-2-ene-1-carboxylate |
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
methyl 5-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-3,6H,4-5H2,1H3 |
Clé InChI |
FAMOFMDINHZUNQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=O)CC=C1 |
SMILES canonique |
COC(=O)C1CC(=O)CC=C1 |
Synonymes |
2-Cyclohexene-1-carboxylicacid,5-oxo-,methylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

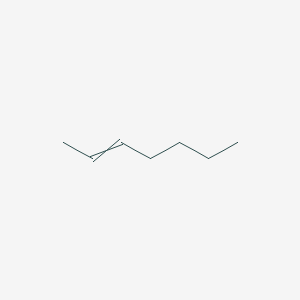
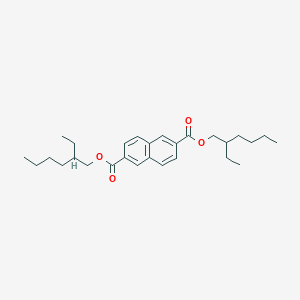
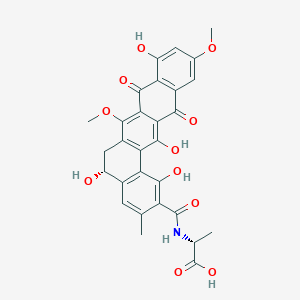
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)
